molecular formula C10H13ClINO3 B13638484 3-Iodo-L-tyrosine Methyl Ester HCl

3-Iodo-L-tyrosine Methyl Ester HCl

Cat. No.: B13638484
M. Wt: 357.57 g/mol
InChI Key: CCYPOKVFIQWUNE-UHFFFAOYSA-N
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Description

Methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxy group, and an iodine atom attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-iodophenylacetic acid and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like sodium iodide (NaI) or alkyl halides.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the iodine atom, resulting in different reactivity and applications.

    Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate: Lacks the hydroxy group, affecting its chemical properties and uses.

    Methyl (2S)-2-amino-3-(4-hydroxy-3-bromophenyl)propanoate: Contains a bromine atom instead of iodine, leading to variations in reactivity and biological activity.

Uniqueness

Methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride is unique due to the presence of both hydroxy and iodine groups on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific reactions and applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C10H13ClINO3

Molecular Weight

357.57 g/mol

IUPAC Name

methyl 2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12INO3.ClH/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6;/h2-4,8,13H,5,12H2,1H3;1H

InChI Key

CCYPOKVFIQWUNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)I)N.Cl

Origin of Product

United States

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